molecular formula C17H17F2N7 B6457856 4-(difluoromethyl)-2-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2548991-12-2

4-(difluoromethyl)-2-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6457856
CAS No.: 2548991-12-2
M. Wt: 357.4 g/mol
InChI Key: OUHZXKMHJCLOHA-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a pyrimidine core fused with a pyrido[3,4-d]pyrimidine scaffold. The structure includes a difluoromethyl group at the 4-position, a methyl group at the 2-position, and a piperazine linker substituted with the pyrido-pyrimidine moiety.

Properties

IUPAC Name

4-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]pyrido[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N7/c1-11-23-13(16(18)19)8-15(24-11)25-4-6-26(7-5-25)17-12-2-3-20-9-14(12)21-10-22-17/h2-3,8-10,16H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHZXKMHJCLOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=CN=C4)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its targets by inhibiting their activity. The inhibition of CDK2 leads to a significant alteration in cell cycle progression. This results in the disruption of cellular processes, including cell growth and division.

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest. This can result in the induction of apoptosis within cells, particularly in cancer cells where the cell cycle is often dysregulated.

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines. This suggests that it could potentially be used in cancer treatment.

Comparison with Similar Compounds

Research Findings and Implications

  • Kinase Inhibition : Structural analogs (e.g., 44g in ) suggest that the pyrido-pyrimidine core with piperazine substituents is a viable scaffold for ATP-competitive kinase inhibitors. The target compound’s difluoromethyl group may further optimize binding affinity .
  • Excluded Derivatives : Compounds with methoxyphenyl or cyclopropyl substituents () are excluded from patent claims, implying that the target compound’s substituents were selected to avoid off-target effects .

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